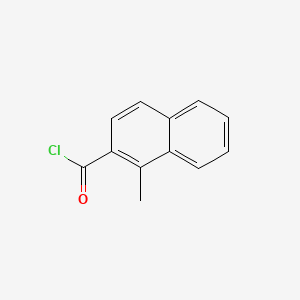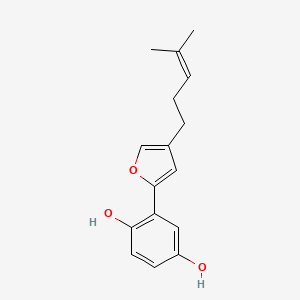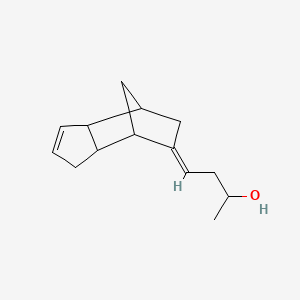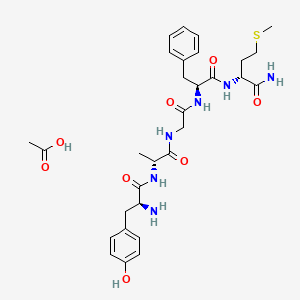
Mth-DL-hydroxy proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mth-DL-hydroxy proline is a compound with significant importance in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypyrrolidine-2-carboxylic acid typically involves the hydroxylation of L-proline. This can be achieved through various methods, including microbial fermentation and chemical synthesis. One common method involves the use of recombinant strains of Corynebacterium glutamicum and Escherichia coli to produce trans-4-hydroxy-L-proline .
1-methyl-2-sulfanylideneimidazolidin-4-one can be synthesized through the reaction of 1-methylimidazolidin-2-one with sulfur-containing reagents under controlled conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Hydroxypyrrolidine-2-carboxylic acid often involves large-scale microbial fermentation processes. These processes are optimized for high yield and cost-effectiveness. The fermentation broth is typically subjected to downstream processing, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
1-methyl-2-sulfanylideneimidazolidin-4-one can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. It can also undergo oxidation reactions to form sulfoxides or sulfones.
Major Products Formed
The major products formed from the reactions of 4-Hydroxypyrrolidine-2-carboxylic acid include derivatives used in peptide synthesis and pharmaceutical intermediates . For 1-methyl-2-sulfanylideneimidazolidin-4-one, the major products include various sulfur-containing heterocycles used in medicinal chemistry.
Scientific Research Applications
4-Hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research for the synthesis of neuroexcitatory kainoids and antifungal echinocandins . It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . In biology, it is a natural constituent of animal structural proteins such as collagen and elastin .
1-methyl-2-sulfanylideneimidazolidin-4-one has potential applications in organic synthesis as a building block for the synthesis of various heterocyclic compounds. It is also being explored for its potential use in medicinal chemistry as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Hydroxypyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it plays a role in stabilizing the secondary structure of collagen . It interacts with various enzymes and receptors in the body, contributing to its biological activity.
1-methyl-2-sulfanylideneimidazolidin-4-one exerts its effects through its sulfur atom, which can participate in various chemical reactions. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
cis-4-Hydroxy-L-proline: Another isomer of hydroxyproline used in peptide synthesis.
cis-4-Hydroxy-D-proline: A stereoisomer of hydroxyproline with different biological activity.
L-4-Hydroxyproline methyl ester hydrochloride: A derivative of hydroxyproline used in organic synthesis.
Uniqueness
4-Hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in pharmaceutical synthesis . Its role in stabilizing collagen structure also sets it apart from other similar compounds .
Properties
CAS No. |
104809-12-3 |
|---|---|
Molecular Formula |
C9H15N3O4S |
Molecular Weight |
261.296 |
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H9NO3.C4H6N2OS/c7-3-1-4(5(8)9)6-2-3;1-6-2-3(7)5-4(6)8/h3-4,6-7H,1-2H2,(H,8,9);2H2,1H3,(H,5,7,8) |
InChI Key |
CKLLMZRREKSAKB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=S.C1C(CNC1C(=O)O)O |
Synonyms |
MTH-DL-HYDROXY PROLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


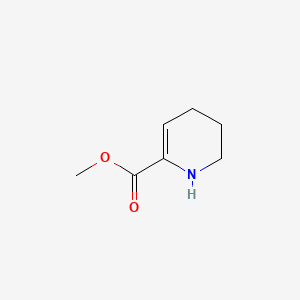
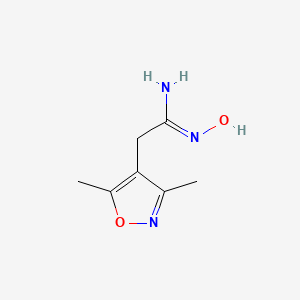
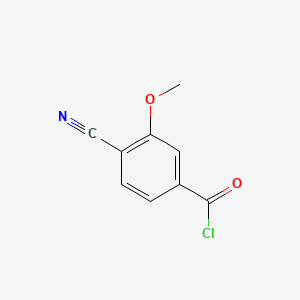
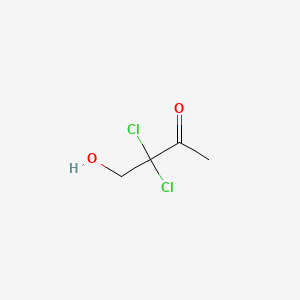
![3,10-Dichloro-2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B564048.png)
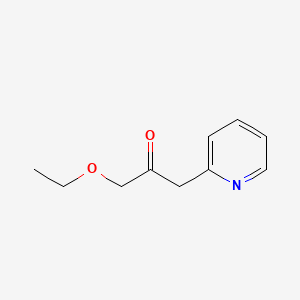
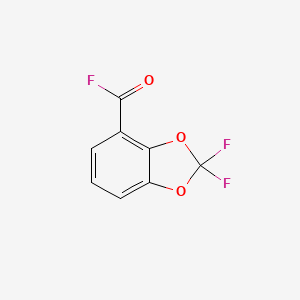
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B564051.png)

